molecular formula C14H19FN2O4 B3006616 N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide CAS No. 898357-48-7

N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide

Cat. No. B3006616
M. Wt: 298.314
InChI Key: YIPXLOOAPIPGFC-UHFFFAOYSA-N
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Description

The compound "N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical context of similar amides and their derivatives. For instance, the structural investigation of related compounds with fluorophenyl groups and amide linkages offers a basis for comparison .

Synthesis Analysis

The synthesis of related compounds often involves the use of building blocks that can be assembled in various configurations to achieve the desired properties. For example, the use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks leads to the synthesis of fluorescent dyes . Similarly, the continuous flow synthesis of a \u03b4-opioid receptor agonist demonstrates the potential for efficient production of complex amides . These methods could potentially be adapted for the synthesis of "N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide".

Molecular Structure Analysis

The molecular structure of amides and their derivatives is crucial for their chemical behavior and properties. X-ray diffraction techniques, as well as computational methods like DFT calculations, are commonly used to determine the structure and geometry of such compounds . The crystal structure analysis provides detailed information about the arrangement of atoms and the presence of hydrogen bonds, which are significant for the stability and reactivity of the molecule.

Chemical Reactions Analysis

The reactivity of amides and their derivatives can be influenced by various factors, including the presence of substituents like fluorine or methoxy groups. The molecular electrostatic potential (MEP) surface map is a valuable tool for predicting the sites of chemical reactivity . Additionally, the study of vibrational spectroscopy and DFT calculations can reveal how different functional groups affect the reactivity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of amides and their derivatives, such as fluorescence, solvatochromism, and antioxidant activity, are determined by their molecular structure. The presence of specific functional groups can lead to unique properties like dual fluorescence or high emission efficiency . The temperature-dependent polymorphism of related compounds also highlights the importance of intermolecular interactions in determining the physical properties of these molecules .

Scientific Research Applications

1. Intramolecular Hydrogen Bonding

N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide and its derivatives are subject to detailed structural investigations due to their intramolecular hydrogen bonding. This bonding influences the conformation and stability of these compounds. Studies utilizing NMR and X-ray diffraction have revealed significant insights into the structural characteristics and stability imparted by this hydrogen bonding mechanism (Martínez-Martínez et al., 1998).

2. Synthesis and Structural Analysis

Oxamide derivatives, including N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide, have been synthesized and structurally characterized, contributing to a better understanding of their molecular configurations. These studies are crucial in determining the potential applications of these compounds in various fields, including materials science and pharmaceutical research (Martínez-Martínez et al., 1993).

3. DNA-Binding and Anticancer Activities

Research has shown that certain oxamide derivatives exhibit DNA-binding properties and potential anticancer activities. This includes studies on dicopper complexes bridged by asymmetric N,N′-bis(substituted)oxamides, which indicate their active interaction with DNA and tumor cell lines. Such studies expand the potential therapeutic applications of these compounds (Zheng et al., 2015).

Safety And Hazards

Without specific data, it’s hard to provide accurate safety and hazard information. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment.


Future Directions

Further studies would be needed to fully characterize this compound, including its synthesis, physical and chemical properties, and potential biological activity. It would also be interesting to explore the effect of the fluorine atom on the compound’s reactivity and properties.


Please note that this is a general analysis based on the structure of the compound and common reactions of similar compounds. For a more accurate and detailed analysis, specific experimental data would be needed. Always consult a qualified chemist or chemical engineer when working with unknown compounds.


properties

IUPAC Name

N-(2,2-diethoxyethyl)-N'-(4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19FN2O4/c1-3-20-12(21-4-2)9-16-13(18)14(19)17-11-7-5-10(15)6-8-11/h5-8,12H,3-4,9H2,1-2H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPXLOOAPIPGFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C(=O)NC1=CC=C(C=C1)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2,2-diethoxyethyl)-N2-(4-fluorophenyl)oxalamide

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